16-Fold Hydrolysis Rate Acceleration Compared to Isobutyl Phenyl Carbonate
Kinetic studies demonstrate that benzyl phenyl carbonate undergoes hydrolysis 16 times faster than its alkyl analog, isobutyl phenyl carbonate, under identical nucleophilic conditions. This significant acceleration is attributed to cation-π stabilization of the transition state by the benzyl group [1]. In contrast, isobutyl phenyl carbonate lacks this aromatic π-system and exhibits markedly slower hydrolysis. The quantified difference provides a predictive basis for reaction optimization, allowing chemists to leverage enhanced reactivity when needed while avoiding it when stability is paramount.
| Evidence Dimension | Hydrolysis Rate Constant (k) |
|---|---|
| Target Compound Data | 16-fold accelerated rate |
| Comparator Or Baseline | Isobutyl phenyl carbonate: 1× rate (baseline) |
| Quantified Difference | 16-fold increase |
| Conditions | Pseudo-first-order hydrolysis with DABCO as nucleophile in acetonitrile |
Why This Matters
This data allows researchers to predict reactivity in nucleophilic environments, informing whether benzyl phenyl carbonate's accelerated kinetics align with their specific process requirements.
- [1] Reddy GR, Mukherjee D, Chittoory AK, Rajaram S. Activation of Benzyl Aryl Carbonates: The Role of Cation-π Interactions. J Org Chem. 2016 May 20;81(10):4134-41. doi: 10.1021/acs.joc.6b00441. PMID: 27158833. View Source
